molecular formula C20H22N6O3S B12153623 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12153623
M. Wt: 426.5 g/mol
InChI Key: AXLCCRGMDHLUGU-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C19H20N6O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the acetylamino and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, ethyl esters, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its specific ethoxyphenyl group, which may confer unique biological activity or chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C20H22N6O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N6O3S/c1-3-29-17-6-4-5-14(11-17)19-24-25-20(26(19)21)30-12-18(28)23-16-9-7-15(8-10-16)22-13(2)27/h4-11H,3,12,21H2,1-2H3,(H,22,27)(H,23,28)

InChI Key

AXLCCRGMDHLUGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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